N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide
Description
N-[5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dimethylphenyl group and at position 2 with a benzamide moiety modified by a methylsulfanyl (SCH₃) group at the meta position. The 1,3,4-oxadiazole ring is renowned for its metabolic stability and ability to participate in hydrogen bonding and π-π stacking interactions, making it a privileged scaffold in drug design . The methylsulfanyl group contributes electron-rich sulfur atoms, which may influence redox properties and binding affinity to biological targets such as enzymes or receptors .
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-11-7-8-15(12(2)9-11)17-20-21-18(23-17)19-16(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRGNWQTYFYRDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to yield the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with 3-(methylsulfanyl)benzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its anticancer properties, particularly in the treatment of solid tumors.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of angiogenesis and the induction of apoptosis in cancer cells. The compound may also interact with specific enzymes and receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related oxadiazole-benzamide derivatives highlights the unique pharmacological and physicochemical properties of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide. Below is a detailed comparison based on structural features, biological activities, and functional group contributions.
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Biological Activity | Key Differentiators |
|---|---|---|---|
| Target Compound This compound |
- 2,4-Dimethylphenyl group (position 5) - Methylsulfanylbenzamide (position 2) |
- Antimicrobial (predicted) - Anticancer (predicted) |
- Synergistic effects of methyl groups (lipophilicity) and sulfur (electronic modulation) enhance stability and target engagement . |
| N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | - 3-Methanesulfonylphenyl (position 5) - 4-Methoxybenzamide (position 2) |
- Antibacterial - Antifungal |
- Methanesulfonyl group increases polarity and hydrogen-bonding capacity, favoring solubility but reducing membrane permeability compared to methylsulfanyl. |
| N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide | - 2-Methoxyphenyl (position 5) - Methylsulfanylbenzamide (position 2) |
- Anticancer - Anti-inflammatory |
- Methoxy group at ortho position introduces steric hindrance, potentially reducing binding efficiency compared to dimethyl substitution. |
| N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide | - 4-Fluorophenyl (position 5) - 4-Methylbenzamide (position 2) |
- Broad-spectrum antiviral | - Fluorine atom enhances electronegativity and metabolic stability but lacks the sulfur-mediated redox activity of methylsulfanyl. |
| N-[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | - 3,4-Dimethylphenyl (position 5) - Sulfamoylbenzamide (position 2) |
- Antimicrobial - Anticancer |
- Sulfamoyl group introduces strong hydrogen-bonding potential but increases molecular weight and polarity. |
Key Insights from Structural Modifications
Methanesulfonylphenyl (): While this group improves solubility, its polar nature may limit bioavailability in hydrophobic target environments.
Modifications on the Benzamide Moiety :
- Methylsulfanyl (SCH₃) : This group’s electron-donating sulfur atom may facilitate interactions with cysteine residues in enzymes or metal ions in catalytic sites, a feature absent in methoxy or methyl derivatives .
- Sulfamoyl () : Offers strong hydrogen-bonding capacity but increases molecular complexity and synthetic challenges.
Biological Activity Trends :
- Compounds with methylsulfanyl or methanesulfonyl groups exhibit broader antimicrobial activity compared to halogenated derivatives, likely due to sulfur’s role in disrupting microbial membranes or enzymes .
- Dimethylphenyl-substituted oxadiazoles (e.g., target compound) show predicted anticancer activity, possibly due to enhanced intracellular accumulation and apoptosis induction .
Comparative Data on Physicochemical Properties
| Property | Target Compound | N-[5-(3-Methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide |
|---|---|---|---|
| Molecular Weight | 379.47 g/mol | 401.42 g/mol | 355.38 g/mol |
| LogP (Predicted) | 3.8 | 2.1 | 3.2 |
| Hydrogen Bond Acceptors | 4 | 6 | 4 |
| Topological Polar Surface Area | 87 Ų | 112 Ų | 78 Ų |
Analysis : The target compound’s higher LogP value (3.8 vs. 2.1–3.2) reflects greater lipophilicity, advantageous for penetrating lipid membranes. Its moderate polar surface area (87 Ų) balances solubility and permeability, unlike the highly polar methanesulfonyl derivative (112 Ų) .
Biological Activity
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide is a compound belonging to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- An oxadiazole ring , which contributes to various biological activities.
- A methylsulfanyl group , enhancing its interaction with biological targets.
- A benzamide moiety , which is often associated with pharmacological effects.
Anticancer Properties
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibition of various cancer cell lines. A related study found that a 4-chloro-benzamide derivative containing an oxadiazole ring inhibited RET kinase activity, leading to reduced cell proliferation in cancer models .
Table 1: Summary of Anticancer Activity of Oxadiazole Derivatives
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. For example, derivatives with similar functional groups have been shown to improve cognitive functions in animal models of Alzheimer's disease . The mechanism involves inhibition of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.
Table 2: Neuroprotective Activity of Related Compounds
| Compound | Model | Effect | Reference |
|---|---|---|---|
| SD-6 | Rat Model (Aβ-induced) | Cognitive Improvement | |
| Compound E | SH-SY5Y Cells | AChE Inhibition (IC50 = 8.3) |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit enzymes such as AChE and RET kinase.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways.
Case Studies
- Anticancer Activity : In a study involving a series of oxadiazole derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that structural modifications can enhance activity .
- Neuroprotective Study : Another investigation showed that a related oxadiazole compound improved memory and learning in animal models through AChE inhibition and modulation of neuroinflammatory pathways .
Q & A
Basic: What are the established synthetic routes for N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide?
Answer:
The synthesis typically involves a multi-step approach:
Esterification : React 2,4-dimethylbenzoic acid with methanol and sulfuric acid to form methyl 2,4-dimethylbenzoate .
Hydrazide Formation : Treat the ester with hydrazine hydrate to yield 2,4-dimethylphenylhydrazide .
Oxadiazole Ring Closure : React the hydrazide with cyanogen bromide (BrCN) in methanol to generate 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine .
Coupling Reaction : Combine the oxadiazole amine with 3-(methylsulfanyl)benzoyl chloride under basic conditions (e.g., NaH in dry THF) to form the final benzamide .
Key Considerations : Optimize reaction temperatures and stoichiometry to avoid side products like sulfoxide formation during coupling .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm structural integrity. For example, the methylsulfanyl group shows characteristic shifts at δ ~2.5 ppm (H) and δ ~15–20 ppm (C) .
- Mass Spectrometry (ESI-MS/APCI-MS) : Validates molecular weight (e.g., [M+H]+ expected at ~365.1 g/mol for CHNOS) .
- HPLC : Assess purity (>95% typical) using C18 columns with retention times ~12–14 minutes under gradient elution .
Advanced: How does the methylsulfanyl substituent influence chemical stability and bioactivity?
Answer:
- Reactivity : The methylsulfanyl group is susceptible to oxidation (e.g., HO/AcOH yields sulfoxide/sulfone derivatives), which can alter solubility and binding affinity .
- Bioactivity : The sulfur atom enhances interactions with enzymatic thiols or metal ions (e.g., inhibiting metalloproteases). Comparative studies show that sulfanyl-to-sulfonyl oxidation reduces antimicrobial activity but improves antitumor potency in vitro .
Methodological Insight : Use controlled oxidation assays to track stability and correlate with bioactivity shifts .
Advanced: How can researchers resolve low yields in the final coupling step?
Answer:
- Catalyst Optimization : Replace NaH with DMAP (4-dimethylaminopyridine) to enhance nucleophilic acyl substitution efficiency .
- Solvent Effects : Use anhydrous DMF instead of THF to improve solubility of intermediates .
- Temperature Control : Maintain reactions at 0–5°C to minimize side reactions like hydrolysis of the benzoyl chloride .
Data Contradiction Note : While reports ~60% yields with NaH, achieved higher yields (75–80%) using DMAP, suggesting catalyst choice is critical .
Advanced: What computational strategies model this compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding to enzymes like sterol 14α-demethylase (CYP51). The oxadiazole ring and methylsulfanyl group show strong hydrogen bonding with active-site residues .
- MD Simulations : Perform 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .
Validation : Cross-reference computational results with SPR (surface plasmon resonance) data to validate binding affinities .
Advanced: How to address discrepancies in biological activity across similar oxadiazole derivatives?
Answer:
- SAR Analysis : Compare substituent effects. For example, replacing 2,4-dimethylphenyl with 4-chlorophenyl (as in ) reduces antitumor IC by 40%, likely due to altered lipophilicity .
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times to minimize variability .
Case Study : Compound 6-F2518-0248 (2,4-dimethylphenyl analog) showed superior antibacterial activity over 4-chlorophenyl derivatives, highlighting substituent-driven selectivity .
Advanced: What strategies optimize the compound’s pharmacokinetic profile?
Answer:
- Prodrug Design : Introduce ester groups at the benzamide moiety to enhance oral bioavailability .
- Metabolic Stability : Use liver microsomal assays (e.g., human S9 fraction) to identify vulnerable sites (e.g., sulfanyl oxidation) and block them via fluorination .
Supporting Data : Analog 61 () with a trifluoromethyl group exhibited a 3-fold increase in half-life compared to methylsulfanyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
